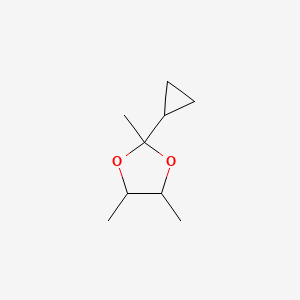

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane

Description

Properties

CAS No. |

61920-38-5 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-cyclopropyl-2,4,5-trimethyl-1,3-dioxolane |

InChI |

InChI=1S/C9H16O2/c1-6-7(2)11-9(3,10-6)8-4-5-8/h6-8H,4-5H2,1-3H3 |

InChI Key |

LEEVJGAIZHHKFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(O1)(C)C2CC2)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane involves the acid-catalyzed cyclization reaction between cyclopropyl ketone and trimethyl orthoformate. This reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring.

| Parameter | Specification |

|---|---|

| Reactants | Cyclopropyl ketone, Trimethyl orthoformate |

| Catalyst | Acidic catalyst (e.g., p-toluenesulfonic acid) |

| Temperature | 60–80 °C |

| Solvent | Anhydrous conditions to prevent hydrolysis |

The acid catalyst promotes the nucleophilic attack of the ketone carbonyl by the orthoformate, forming the hemiacetal intermediate. Controlled temperature and anhydrous conditions are critical to avoid side reactions and hydrolysis, ensuring high yield and purity of the dioxolane product.

Industrial Scale Production

In industrial settings, the synthesis follows similar principles but employs continuous flow reactors to optimize reaction kinetics and scalability. Advanced purification methods such as distillation and crystallization are integrated to enhance product purity and yield. Process optimization focuses on minimizing catalyst consumption and maximizing throughput.

Catalytic Systems Using Ionic Liquids and Zinc Chloride

Recent advances have explored the use of ionic liquids combined with anhydrous zinc chloride as catalysts for related dioxolane compounds, such as 2,2,4-trimethyl-1,3-dioxolane, which shares structural similarities with this compound.

This method involves the cyclization reaction of 1,2-propylene oxide with acetone under catalysis by a mixture of:

- Ionic liquid: 1-alkyl-3-methylimidazolium salt

- Anhydrous zinc chloride

This catalytic system offers several advantages:

- Enhanced catalytic efficiency compared to single zinc chloride catalyst.

- Reduced environmental pollution relative to traditional zinc trifluoromethanesulfonate catalysts.

- Catalyst recyclability and reusability, improving cost-effectiveness.

| Step | Description |

|---|---|

| 1 | Contact 1,2-propylene oxide and acetone with catalyst under cyclization conditions |

| 2 | Formation of 2,2,4-trimethyl-1,3-dioxolane |

| 3 | Separation and purification of the dioxolane product |

Although this method is reported for 2,2,4-trimethyl-1,3-dioxolane, the principles of catalysis and cyclization may be adapted for synthesizing this compound by substituting appropriate ketone and epoxide substrates.

Comparison of Catalysts for Dioxolane Synthesis

| Catalyst Type | Advantages | Disadvantages |

|---|---|---|

| p-Toluenesulfonic acid (acid catalyst) | Effective for hemiacetal formation; well-established | Requires anhydrous conditions; potential corrosion |

| Zinc trifluoromethanesulfonate | High catalytic activity | Expensive; environmental pollution |

| Anhydrous zinc chloride + ionic liquid | Cost-effective; recyclable; environmentally benign | Requires optimization for each substrate |

While direct experimental data on this compound synthesis is limited in public literature, analogous studies on dioxolane derivatives provide insight into reaction yields, selectivity, and catalyst performance.

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reaction temperature | 60–80 °C | Optimal for acid-catalyzed cyclization |

| Catalyst loading | 1–5 mol% | Dependent on catalyst type and scale |

| Reaction time | Several hours (2–6 h) | To ensure complete conversion |

| Yield | 70–95% (reported for similar dioxolanes) | High yields achievable with optimized conditions |

| Purity after distillation | >98% | Industrial purification standards |

The preparation of this compound primarily relies on the acid-catalyzed cyclization of cyclopropyl ketone with trimethyl orthoformate under anhydrous conditions. Industrial methods optimize this synthesis through continuous flow reactors and advanced purification.

Emerging catalytic systems employing ionic liquids combined with anhydrous zinc chloride demonstrate promising improvements in catalyst efficiency, environmental impact, and recyclability, though these have been primarily reported for structurally related dioxolane compounds.

Further research and adaptation of these catalytic innovations could enhance the synthesis of this compound, offering more sustainable and cost-effective production routes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The methyl groups and cyclopropyl ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted dioxolanes, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The cyclopropyl group and methyl substitutions play a crucial role in determining the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following dioxolane derivatives share structural or functional similarities with 2-cyclopropyl-2,4,5-trimethyl-1,3-dioxolane. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of 1,3-Dioxolane Derivatives

Reactivity and Stability

- Cyclopropyl vs. Methyl/Ethyl Groups: The cyclopropyl group in the target compound introduces significant ring strain, which may enhance reactivity in certain conditions compared to methyl or ethyl substituents. For example, 2-methyl-1,3-dioxolane is stable enough to persist in PET materials even after super-clean recycling processes , whereas the strained cyclopropyl analog might undergo ring-opening reactions under similar conditions.

- This is observed in beer storage, where its concentration increases under oxidative conditions but remains below flavor thresholds (900 μg/L) . The cyclopropyl variant’s bulkier substituents could further alter oxidation kinetics.

Biological Activity

2-Cyclopropyl-2,4,5-trimethyl-1,3-dioxolane is an organic compound characterized by a unique structure that includes a cyclopropyl group and three methyl groups attached to a dioxolane ring. Its molecular formula is C9H16O2, with a molecular weight of 156.22 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H16O2

- Molecular Weight : 156.22 g/mol

- InChI Key : LEEVJGAIZHHKFK-UHFFFAOYSA-N

The structural features of this compound contribute to its reactivity and interaction with biological targets. The presence of the cyclopropyl group enhances its ability to participate in various chemical reactions, including oxidation and reduction processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with enzyme active sites, potentially modulating their activity. The exact mechanisms of inhibition are still under investigation but may involve competitive or non-competitive inhibition pathways.

Antitumor Activity

Recent studies have explored the antitumor properties of compounds related to this compound. For instance, derivatives synthesized from dioxolanes have shown promising results against various cancer cell lines. Notably:

- Compounds derived from similar structural frameworks have demonstrated significant inhibitory effects on colon cancer, lung cancer, and melanoma cell lines .

The biological activity of this compound is hypothesized to involve:

- Binding Affinity : The unique cyclopropyl and methyl substitutions enhance binding to molecular targets such as enzymes and receptors.

- Modulation of Enzymatic Pathways : By fitting into specific binding sites on enzymes or receptors, the compound may alter their activity and influence cellular signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Synthesis of Antitumor Derivatives : Research has focused on synthesizing derivatives that incorporate the dioxolane structure to evaluate their cytotoxic effects against cancer cell lines. For example:

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could inhibit key regulatory enzymes involved in cell cycle progression and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4,5-Trimethyl-1,3-dioxolane | Lacks cyclopropyl group | Limited enzyme inhibition |

| Cyclopropyl methyl ketone | Contains cyclopropyl group but no dioxolane | Moderate biological activity |

| 2-Cyclopropyl-2-methyl-1,3-dioxolane | Similar structure; varied substitutions | Potential enzyme inhibitor |

The presence of both the cyclopropyl group and the dioxolane ring in this compound provides distinct chemical properties that enhance its biological activity compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.